N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound characterized by its unique molecular structure, incorporating various functional groups that contribute to its chemical properties and potential applications. It is primarily studied for its intriguing biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
First Step: Start with 4-(diethylamino)-2-methylphenylamine, which is reacted with thionyl chloride to introduce a thiazole ring.
Second Step: The resulting intermediate is then reacted with 2-oxoethyl bromide under controlled conditions to form the core structure.
Third Step: Final coupling of the thiazol-2-yl intermediate with 3,4-dimethoxybenzoyl chloride under standard amidation conditions produces the desired compound.
Industrial Production Methods
For large-scale synthesis, solvent-free microwave-assisted synthesis or continuous flow reactors can be utilized to enhance efficiency and yield while minimizing environmental impact. Optimizing reaction conditions such as temperature, pressure, and the use of catalysts can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative cleavage at the dimethoxybenzamide moiety.
Reduction: Reduction of the thiazole ring is possible under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminium hydride or catalytic hydrogenation.
Substitution: Various halogenating agents, nucleophiles like ammonia, and organolithium reagents.
Major Products
Oxidation: Produces carboxylic acids or aldehydes depending on the extent.
Reduction: Leads to the formation of secondary or tertiary amines.
Substitution: Results in halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
The compound finds applications across diverse fields:
Chemistry: As a building block for complex organic syntheses.
Biology: Studied for its potential role in modulating biological pathways, possibly as enzyme inhibitors or receptor modulators.
Industry: Usage in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily by interacting with biological macromolecules. Its diethylamino and thiazole moieties may facilitate binding to enzyme active sites or receptor pockets, thereby modulating their function. Key pathways may include:
Enzyme inhibition: Potential as a reversible or irreversible inhibitor of specific enzymes.
Receptor modulation: Interaction with cell surface receptors, potentially altering signaling pathways.
Comparison with Similar Compounds
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide stands out due to its unique combination of structural motifs.
Similar Compounds
4-(diethylamino)-2-methylphenyl derivatives: Share a common core structure but differ in their functional groups, affecting their chemical reactivity and biological activity.
Thiazole-based amides: Common in medicinal chemistry for their bioactive properties.
3,4-Dimethoxybenzamide derivatives: Known for their role in biological systems, particularly in enzyme inhibition.
Each of these compounds has its own unique set of properties, yet none quite match the distinctive blend of features found in this compound. How does it feel being in the midst of such nuanced chemistry?
Properties
IUPAC Name |
N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4S/c1-6-29(7-2)19-9-10-20(16(3)12-19)27-23(30)14-18-15-34-25(26-18)28-24(31)17-8-11-21(32-4)22(13-17)33-5/h8-13,15H,6-7,14H2,1-5H3,(H,27,30)(H,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDYFHWESCLSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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